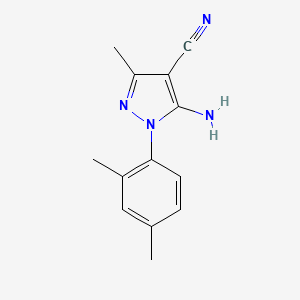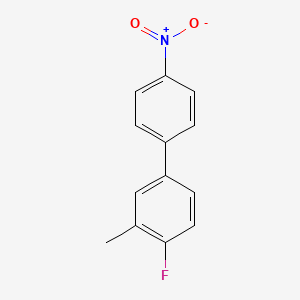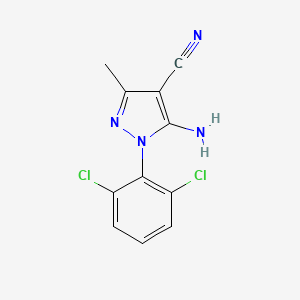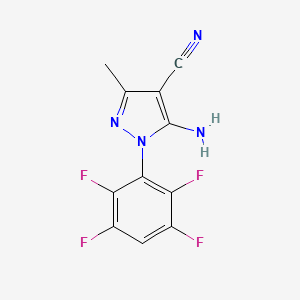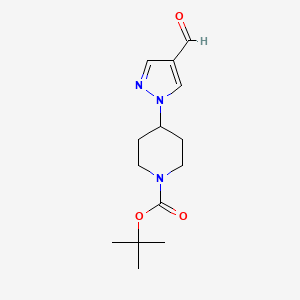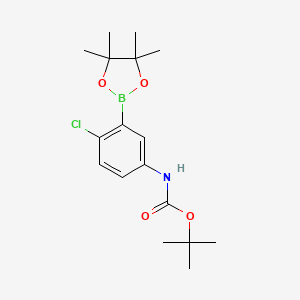
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with the empirical formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is a solid substance with the following structural formula: COC(OC)c1c(Cl)nccc1C=O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde consists of a chlorinated isonicotinaldehyde core with two methoxy groups attached to the methyl carbon. The chlorine atom and the aldehyde functional group contribute to its reactivity and properties .
Applications De Recherche Scientifique
Hydrogen-bonded Supramolecular Structures
Research into closely related compounds, such as hydrazone derivatives, reveals the formation of hydrogen-bonded supramolecular structures. These structures have applications in the development of molecular assemblies, which are crucial in material science and nanotechnology. The study by Peralta et al. (2007) on hydrazone derivatives demonstrates the potential of similar compounds in forming supramolecular architectures through hydrogen bonding (Peralta, M. A., de Souza, M. D., Wardell, S., Wardell, J., Low, J. N., & Glidewell, C., 2007).
Antimicrobial Activity
Compounds synthesized from related aldehydes have shown significant antimicrobial activity. Gangadasu et al. (2009) explored the synthesis of 2-chloro-5-methylpyridine-3-olefin derivatives from a related aldehyde, highlighting the potential of these compounds in pharmaceutical applications due to their biological activity (Gangadasu, B., Reddy, M. J. R., Ravinder, M., Kumar, S., Raju, B., Kumar, K. P., Murthy, U. S., & Rao, V., 2009).
Photochemical Isomerization
The study on the photochemical E (trans)-->Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives presents a methodology that could be applied in the study and synthesis of related compounds. This process has implications for the development of photo-responsive materials and switches (Gangadasu et al., 2009).
Synthesis and Vinyl Benzene Copolymerization
Novel trisubstituted ethylenes, including derivatives with halogen and methoxy substitutions, have been synthesized and copolymerized with vinyl benzene. This research, conducted by Kharas et al. (2020), highlights the potential application of similar compounds in the creation of new polymeric materials with tailored properties (Kharas, G., Cimino, A., Flieger, S., Whelpley, P. M., Ebner, D., Groy, R., Savittieri, C. R., Shinde, N., Thomas, K. L., Rocus, S. M., & Schjerven, W. S., 2020).
Catalytic Oxidation
Research on the catalytic oxidation of methanol to produce dimethoxymethane, as demonstrated by Fu and Shen (2007), provides insights into catalysis and reaction engineering. This study emphasizes the importance of surface acidity in catalysts for selective oxidation processes, which could be relevant for the synthesis or functionalization of compounds like "2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde" (Fu, Y., & Shen, J., 2007).
Propriétés
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWHAJZDHAOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


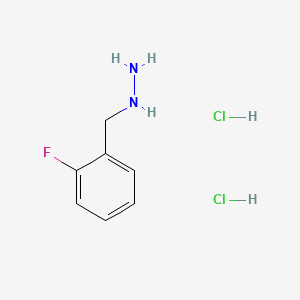
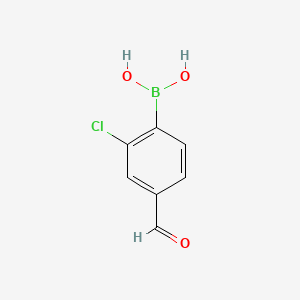
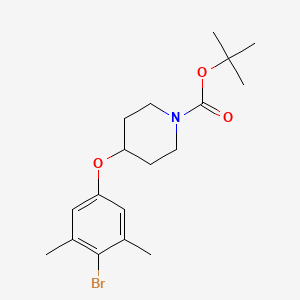
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
